4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a brominated thiophene substituent at the N4 position of the triazolone core. This structure combines the electron-deficient nature of the bromothiophene moiety with the hydrogen-bonding capacity of the triazolone ring, making it a candidate for diverse pharmacological and material applications.
Properties
Molecular Formula |
C7H6BrN3OS |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H6BrN3OS/c8-6-2-1-5(13-6)3-11-4-9-10-7(11)12/h1-2,4H,3H2,(H,10,12) |
InChI Key |
XCRVXGZZYUJXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=NNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carbaldehyde, is prepared by bromination of thiophene-2-carbaldehyde.
Condensation Reaction: The bromothiophene intermediate undergoes a condensation reaction with hydrazine hydrate to form 5-bromothiophene-2-carbohydrazide.
Cyclization: The carbohydrazide is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the triazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents like water or ethanol can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the triazolone ring can undergo reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced heterocycles.
Scientific Research Applications
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Differences
The triazolone core (2,4-dihydro-3H-1,2,4-triazol-3-one) is common among analogs, but substituents at the N4 and C5 positions significantly influence properties:
- Lipophilicity : The bromothiophene substituent likely increases lipophilicity (logP) compared to phenyl-based analogs, which may improve membrane permeability but reduce aqueous solubility .
2.4 Physicochemical and Pharmacokinetic Properties
Biological Activity
Introduction
4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazole family. Its unique structure includes a bromothiophene moiety linked to a triazolone ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrN3OS |
| Molecular Weight | 260.11 g/mol |
| IUPAC Name | 4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one |
| CAS Number | 1208795-98-5 |
The compound's structure enhances its reactivity and potential pharmacological properties due to the presence of both bromine and sulfur atoms.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Specifically, this compound has shown promise against various pathogens:
- Candida species : Similar triazole derivatives have been effective in inhibiting cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungal cells .
- Bacterial strains : Studies have reported moderate activities against Escherichia coli and Klebsiella pneumoniae, indicating potential as an antibacterial agent .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites. This is particularly relevant in the context of fungal infections where inhibition of ergosterol synthesis disrupts membrane integrity .
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing various biological pathways depending on the receptor type involved.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antifungal Studies : A study on triazole derivatives found that modifications to the triazole ring significantly impacted their antifungal potency against Candida albicans and Candida tropicalis. The presence of a bromothiophene moiety was noted to enhance activity compared to other substitutions .
- Antibacterial Studies : Another investigation highlighted that derivatives similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The structural features were correlated with their antimicrobial efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Methyl group instead of bromothiophene | Moderate antibacterial |
| 5-Chloro-thiophenyl triazoles | Contains a thiophene ring | Varying antifungal activity |
| 5-Bromo-thiophenyl triazoles | Similar thiophene moiety | Diverse biological profiles |
This comparative analysis illustrates how variations in substitution patterns affect the biological profiles of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
